3-(Dimethylamino)-2-(3-methylphenoxy)prop-2-enal
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Overview
Description
(E)-3-(dimethylamino)-2-(m-tolyloxy)acrylaldehyde is an organic compound characterized by its unique structure, which includes a dimethylamino group, a m-tolyloxy group, and an acrylaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(dimethylamino)-2-(m-tolyloxy)acrylaldehyde typically involves the reaction of m-tolyloxyacetaldehyde with dimethylamine under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of (E)-3-(dimethylamino)-2-(m-tolyloxy)acrylaldehyde may involve large-scale batch or continuous flow processes. These methods are optimized to ensure high efficiency, cost-effectiveness, and minimal environmental impact. The use of advanced catalytic systems and automated reaction monitoring can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(dimethylamino)-2-(m-tolyloxy)acrylaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The dimethylamino and m-tolyloxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of new compounds with modified functional groups.
Scientific Research Applications
(E)-3-(dimethylamino)-2-(m-tolyloxy)acrylaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug development and therapeutic agents, is ongoing.
Industry: The compound’s unique properties make it useful in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (E)-3-(dimethylamino)-2-(m-tolyloxy)acrylaldehyde exerts its effects involves interactions with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the m-tolyloxy group may engage in hydrophobic interactions. These interactions can influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(dimethylamino)-2-(p-tolyloxy)acrylaldehyde
- (E)-3-(dimethylamino)-2-(o-tolyloxy)acrylaldehyde
- (E)-3-(dimethylamino)-2-(phenoxy)acrylaldehyde
Uniqueness
(E)-3-(dimethylamino)-2-(m-tolyloxy)acrylaldehyde is unique due to the specific positioning of the m-tolyloxy group, which can influence its chemical reactivity and interactions compared to its ortho- and para- counterparts
Conclusion
(E)-3-(dimethylamino)-2-(m-tolyloxy)acrylaldehyde is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable intermediate in organic synthesis, as well as a subject of interest in biological and medicinal studies. Understanding its preparation methods, chemical reactions, and applications can provide insights into its broader utility and impact.
Properties
IUPAC Name |
3-(dimethylamino)-2-(3-methylphenoxy)prop-2-enal |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-10-5-4-6-11(7-10)15-12(9-14)8-13(2)3/h4-9H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWLJWFNIPIESQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(=CN(C)C)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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